molecular formula C19H21F2N3O3S B6507535 2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897613-54-6

2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6507535
CAS RN: 897613-54-6
M. Wt: 409.5 g/mol
InChI Key: SUHCABPUNJCNPH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (F-NFPEB) is an organofluorine compound that has been used in a number of scientific research applications. It is a fluorinated derivative of the piperazine-benzamide family of compounds, which have been studied for their unique biological and biochemical properties. F-NFPEB is a relatively new compound, having only been synthesized in the last few years, yet it has already been used in a variety of research applications, including drug design and development, enzyme inhibition studies, and cell signaling research.

Scientific Research Applications

2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been used in a variety of scientific research applications. It has been studied as a potential drug scaffold for the design of novel therapeutic agents, with its unique structure allowing for the development of compounds that can target multiple receptor sites. It has also been used in enzyme inhibition studies, where it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular signaling pathways. Additionally, this compound has been used in cell signaling research, where it has been used to modulate the activity of certain cell signaling pathways.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors

Mode of Action

It is likely that it interacts with its targets in a manner similar to other structurally related compounds . The compound may bind to its target, causing conformational changes that affect the target’s function.

Biochemical Pathways

Based on the structural similarity to other compounds, it can be inferred that it may influence several biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

The effects would likely depend on the specific targets and pathways that the compound influences .

Advantages and Limitations for Lab Experiments

The use of 2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its unique structure allows it to target multiple receptor sites, making it suitable for use in drug design and development. However, there are also some limitations to its use in lab experiments. For example, its effects on certain cellular processes are still not fully understood, and its effects on certain enzymes and transcription factors are still being studied.

Future Directions

Future research into 2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide should focus on further understanding its mechanism of action and its effects on various cellular processes. Additionally, further research should be conducted on its use as a drug scaffold for the development of novel therapeutic agents. Additionally, research should be conducted on its use in enzyme inhibition studies, as well as its use in cell signaling research. Finally, further research should be conducted on its potential effects on gene expression and on the activity of certain transcription factors.

Synthesis Methods

2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized using a variety of methods, with the most common approach being the two-step synthesis of the compound from commercially available 4-(2-fluorophenyl)piperazine. The first step involves the reaction of 4-(2-fluorophenyl)piperazine with 2-fluoro-4-nitrobenzenesulfonyl chloride in the presence of pyridine to form the corresponding 4-(2-fluorophenyl)piperazin-1-ylsulfonyl chloride. This intermediate is then reacted with benzamide in the presence of pyridine to form the desired this compound product.

properties

IUPAC Name

2-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-6-2-1-5-15(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-8-4-3-7-17(18)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHCABPUNJCNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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